molecular formula C17H18O3 B6404631 2-Hydroxy-4-(4-T-butylphenyl)benzoic acid CAS No. 1261988-63-9

2-Hydroxy-4-(4-T-butylphenyl)benzoic acid

Cat. No.: B6404631
CAS No.: 1261988-63-9
M. Wt: 270.32 g/mol
InChI Key: UVPMBPPZCGAHRV-UHFFFAOYSA-N
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Description

2-Hydroxy-4-(4-T-butylphenyl)benzoic acid is an organic compound with the molecular formula C17H18O3 It is a derivative of benzoic acid, characterized by the presence of a hydroxyl group at the 2-position and a tert-butylphenyl group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-4-(4-T-butylphenyl)benzoic acid typically involves the reaction of 4-tert-butylphenol with salicylic acid under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid, and requires heating to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-4-(4-T-butylphenyl)benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Hydroxy-4-(4-T-butylphenyl)benzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and analgesic properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Hydroxy-4-(4-T-butylphenyl)benzoic acid involves its interaction with specific molecular targets. The hydroxyl and carboxyl groups can form hydrogen bonds with various biomolecules, influencing their activity. Additionally, the tert-butyl group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins .

Comparison with Similar Compounds

Similar Compounds

    2-Hydroxybenzoic acid (Salicylic acid): Similar structure but lacks the tert-butylphenyl group.

    4-Hydroxybenzoic acid: Similar structure but lacks the tert-butylphenyl group and has the hydroxyl group at the 4-position.

    4-Tert-butylbenzoic acid: Similar structure but lacks the hydroxyl group.

Uniqueness

2-Hydroxy-4-(4-T-butylphenyl)benzoic acid is unique due to the presence of both the hydroxyl and tert-butylphenyl groups, which confer distinct chemical and physical properties.

Properties

IUPAC Name

4-(4-tert-butylphenyl)-2-hydroxybenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18O3/c1-17(2,3)13-7-4-11(5-8-13)12-6-9-14(16(19)20)15(18)10-12/h4-10,18H,1-3H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVPMBPPZCGAHRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2=CC(=C(C=C2)C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80690589
Record name 4'-tert-Butyl-3-hydroxy[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80690589
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261988-63-9
Record name 4'-tert-Butyl-3-hydroxy[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80690589
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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